2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
CAS No.: 898779-01-6
Cat. No.: VC2477651
Molecular Formula: C16H16O5S
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898779-01-6 |
|---|---|
| Molecular Formula | C16H16O5S |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | (2,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
| Standard InChI | InChI=1S/C16H16O5S/c1-18-10-3-4-11(12(9-10)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 |
| Standard InChI Key | NDNQATRLKCMNNE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC |
Introduction
Physical and Chemical Properties
Molecular Properties
2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has a molecular weight of 320.36 g/mol with the molecular formula C16H16O5S . The compound contains multiple functional groups: a ketone (benzoyl), ether linkages (methoxy groups), and a cyclic acetal (dioxolane). These functional groups contribute to the compound's physicochemical properties and potential chemical reactivity.
Structural Identification
The compound can be characterized by various spectroscopic techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The precise positioning of the methoxy groups at the 2,4-positions of the benzoyl group is a distinguishing feature compared to similar compounds with different substitution patterns.
Table 1: Key Physicochemical Properties of 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C16H16O5S | Contains carbon, hydrogen, oxygen, and sulfur |
| Molecular Weight | 320.36 g/mol | Calculated based on atomic weights |
| CAS Number | 898779-01-6 | Unique chemical identifier |
| Appearance | Solid | Based on similar thiophene derivatives |
| Solubility | Limited water solubility; soluble in organic solvents | Predicted based on structure |
| Log P (predicted) | ~3.2-3.8 | Estimated partition coefficient |
| Hydrogen Bond Acceptors | 5 | Oxygen atoms in the structure |
| Hydrogen Bond Donors | 0 | No hydroxyl or amine groups |
Chemical Reactivity
The chemical reactivity of this compound is influenced by the presence of multiple functional groups:
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The ketone group is susceptible to nucleophilic addition reactions
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The thiophene ring can participate in electrophilic aromatic substitution reactions
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The 1,3-dioxolane group can undergo acid-catalyzed hydrolysis
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The methoxy groups can be cleaved under specific conditions to generate hydroxyl groups
These reactive sites make the compound versatile for chemical modifications and derivatizations, potentially enabling the synthesis of analogs with varied properties.
Synthesis and Preparation Methods
Retrosynthetic Analysis
From a retrosynthetic perspective, the compound could be disconnected at the ketone linkage between the thiophene and the benzoyl group, leading to two key building blocks: a 5-(1,3-dioxolan-2-yl)thiophene derivative and a 2,4-dimethoxybenzoyl equivalent (such as 2,4-dimethoxybenzoic acid or its activated derivatives).
Table 2: Potential Synthetic Building Blocks for 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
| Building Block | Function | Reaction Type |
|---|---|---|
| 5-(1,3-dioxolan-2-yl)thiophene | Core structure | Electrophilic substitution |
| 2,4-dimethoxybenzoyl chloride | Acylating agent | Friedel-Crafts acylation |
| 2,4-dimethoxybenzoic acid | Carboxylic acid precursor | Activation and coupling |
| Thiophene-2-carbaldehyde | Precursor for dioxolane formation | Acetalization |
| Ethylene glycol | Dioxolane formation | Acetalization |
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene have been reported, differing in the substitution pattern on the benzoyl group or the nature of the aromatic core.
One such analog is 2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS: 898779-04-9), which features methoxy groups at the 2,5-positions rather than the 2,4-positions. This positional isomer maintains the same molecular formula (C16H16O5S) and similar molecular weight (320.4 g/mol), but the altered substitution pattern likely influences its biological activity and physicochemical properties .
Another related compound is 5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene, which features a phenoxy group instead of methoxy substituents. This structural modification significantly alters the molecular properties, including lipophilicity and potential binding interactions .
Structure-Property Relationships
The positioning of substituents on the benzoyl group influences various properties:
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The 2,4-dimethoxy substitution in 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene may enhance solubility compared to less polar analogs
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The methoxy groups serve as hydrogen bond acceptors, potentially influencing interactions with biological targets
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The 2,4-substitution pattern creates a different electronic distribution compared to 2,5-substitution
Table 4: Comparison of 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene with Structural Analogs
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Potential Impact on Properties |
|---|---|---|---|---|
| 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | C16H16O5S | 320.36 g/mol | 2,4-dimethoxy substitution | Reference compound |
| 2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | C16H16O5S | 320.4 g/mol | 2,5-dimethoxy substitution | Different electronic distribution |
| 5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene | C20H16O4S | 352.4 g/mol | Phenoxy substitution | Increased lipophilicity, different binding profile |
Analytical Methods for Characterization
Spectroscopic Analysis
Characterization of 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can be performed using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide information about the chemical environment of hydrogen and carbon atoms in the molecule, confirming the positions of the methoxy groups and the dioxolane moiety.
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Mass Spectrometry: This technique would confirm the molecular weight and provide fragmentation patterns characteristic of the structural features.
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Infrared Spectroscopy: IR analysis would reveal characteristic absorption bands for the carbonyl, ether, and thiophene functional groups.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be employed for purity assessment and separation from related compounds. These techniques are particularly useful for distinguishing between positional isomers such as 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene and 2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene.
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